22-Oxacalcitriol-d6 is a synthetic analogue of vitamin D, specifically derived from 1,25-dihydroxyvitamin D3. It is designed to retain the beneficial effects of vitamin D while minimizing calcemic activity, making it a valuable compound in therapeutic applications, particularly for conditions associated with renal failure and secondary hyperparathyroidism. The compound's structure is modified to include a deuterated form, which enhances its stability and allows for precise tracking in biological studies.
22-Oxacalcitriol-d6 is synthesized from natural precursors found in the vitamin D metabolic pathway. The synthesis often involves the modification of existing vitamin D compounds through chemical reactions that introduce specific functional groups or alter the molecular structure to achieve the desired pharmacological properties.
This compound falls under the classification of vitamin D analogues. It is particularly noted for its noncalcemic properties, distinguishing it from other vitamin D derivatives that can induce hypercalcemia when administered at therapeutic doses.
The synthesis of 22-Oxacalcitriol-d6 typically involves several key steps:
The molecular structure of 22-Oxacalcitriol-d6 can be described by its chemical formula . The deuterium atoms are incorporated into specific positions within the molecule, which alters its mass spectrum and nuclear magnetic resonance characteristics.
22-Oxacalcitriol-d6 participates in several chemical reactions typical of vitamin D analogues:
The mechanism by which 22-Oxacalcitriol-d6 exerts its effects primarily involves:
Relevant data suggest that these properties contribute significantly to its efficacy as a therapeutic agent while minimizing adverse effects commonly associated with traditional vitamin D therapies.
22-Oxacalcitriol-d6 has several notable scientific uses:
22-Oxacalcitriol-d6 (Maxacalcitol-d6) is a deuterium-substituted analog of the synthetic vitamin D derivative 22-oxacalcitriol (OCT). This isotopically labeled compound combines the unique pharmacological profile of OCT—characterized by potent vitamin D receptor (VDR) activation with minimized calcemic effects—with the metabolic stability afforded by strategic deuterium substitution. As a research tool, it enables precise tracking of tissue distribution and metabolic fate while retaining the parent molecule’s tissue-selective biological activity. Its development represents a convergence of medicinal chemistry innovations aimed at dissociating hypercalcemia from therapeutically beneficial VDR-mediated effects [3] [10].
Molecular Formula: C₂₆H₃₆D₆O₄Molecular Weight: 424.65 g/molChemical Structure: 22-Oxacalcitriol-d6 retains the core structural modifications of its parent compound, 22-oxacalcitriol (Maxacalcitol), while incorporating six deuterium atoms at specific positions. The defining features include:
Stereochemistry: The A-ring retains the 1α-hydroxyl group essential for VDR activation, while the C20-C22 side chain configuration influences receptor conformational changes and coactivator recruitment [1] [9].
Structural Implications:
Table 1: Key Structural Features of 22-Oxacalcitriol-d6
Structural Element | Modification | Functional Consequence |
---|---|---|
C22 Position | Oxygen substitution | Reduced DBP affinity; altered pharmacokinetics |
C26/C27 Methyl Groups | −CD₃ (deuterated) | Resistance to CYP24A1 oxidation; metabolic stability |
A-Ring Configuration | 1α,3β-dihydroxy | Maintained VDR binding affinity |
Side Chain Length | Shorter than calcitriol | Tissue-selective receptor activation |
Deuterium (²H), a stable, non-radioactive isotope of hydrogen, is strategically incorporated into pharmaceutical compounds to exploit the Deuterium Kinetic Isotope Effect (DKIE). This phenomenon arises because C–²H bonds are stronger and require higher activation energy to break than C–¹H bonds, thereby slowing enzymatic reactions at the deuterated sites [5] [10].
Rationale in 22-Oxacalcitriol-d6:
Impact on Metabolism:In vitro studies with OCT show two primary inactivation pathways:
The development of 22-oxacalcitriol (OCT, Maxacalcitol) emerged from efforts to dissociate the therapeutic effects of vitamin D analogs from their hypercalcemic actions:
Deuterated Derivative Development:The synthesis of 22-Oxacalcitriol-d6 leverages modern deuteration techniques, including metal-catalyzed hydrogen-deuterium exchange or deuterated building blocks. Its primary application remains preclinical research, particularly in mass spectrometry-based studies of vitamin D metabolism and tissue distribution [10].
Vitamin D receptor agonists traditionally induce hypercalcemia by promoting intestinal calcium absorption and bone resorption. 22-Oxacalcitriol-d6 exemplifies "dissociated" agonists that selectively modulate VDR signaling pathways to retain therapeutic effects while minimizing calcemic liability [1] [9].
Mechanisms of Tissue Selectivity:
Therapeutic Applications Supported by OCT Studies:
Table 2: Pharmacological Profile of 22-Oxacalcitriol vs. Calcitriol
Parameter | Calcitriol | 22-Oxacalcitriol | 22-Oxacalcitriol-d6 |
---|---|---|---|
VDR Binding Affinity (Kd) | 1.0 (Reference) | 0.5–0.7 | Similar to OCT |
DBP Binding Affinity | High | Very Low | Very Low |
PTH Suppression Duration | Short (<24h) | Prolonged (≥48h) | Prolonged + stabilized |
Calcemic Activity (ED₅₀) | 1.0 (Reference) | 10–20-fold higher | Similar to OCT |
CYP24A1 Metabolism Rate | High | High | Reduced (deuterium effect) |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3